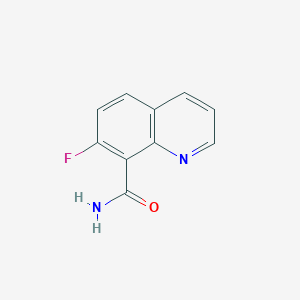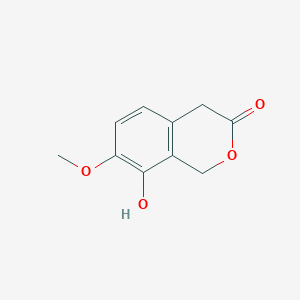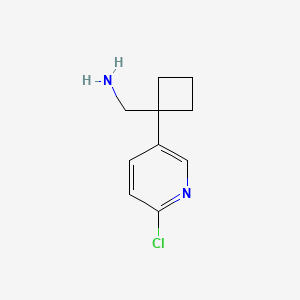
(1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine: is an organic compound that features a cyclobutyl group attached to a methanamine moiety, with a chloropyridinyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving suitable precursors under controlled conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the cyclobutyl intermediate.
Attachment of the Methanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the chloropyridinyl group or the cyclobutyl ring, potentially leading to the formation of dechlorinated or hydrogenated derivatives.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines are commonly employed.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
Substitution: Formation of substituted pyridines with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Materials Science: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific biological targets.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry:
Agriculture: The compound may find applications in the development of agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or intermediates.
作用机制
The mechanism of action of (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
- (1-(6-Chloropyridin-3-yl)cyclopropyl)methanamine
- (1-(6-Chloropyridin-3-yl)cyclopentyl)methanamine
- (1-(6-Chloropyridin-3-yl)cyclohexyl)methanamine
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring (cyclobutyl, cyclopropyl, cyclopentyl, cyclohexyl).
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, stability, and solubility.
- Biological Activity: The size and flexibility of the cycloalkyl ring can influence the compound’s binding affinity and selectivity towards biological targets, making (1-(6-Chloropyridin-3-yl)cyclobutyl)methanamine unique in its specific interactions and applications.
属性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
[1-(6-chloropyridin-3-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-2-8(6-13-9)10(7-12)4-1-5-10/h2-3,6H,1,4-5,7,12H2 |
InChI 键 |
FYBBWQVBSDLNEV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CN)C2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)

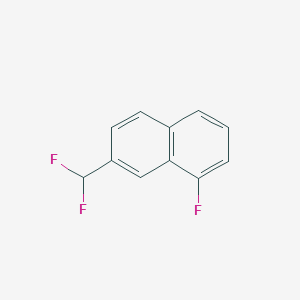
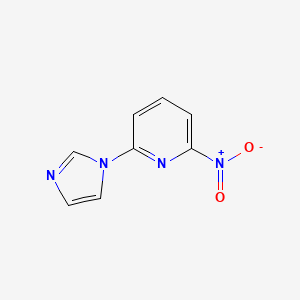
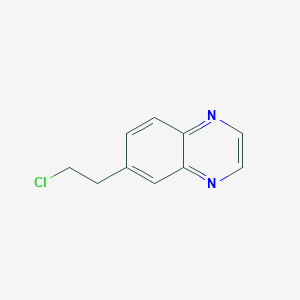
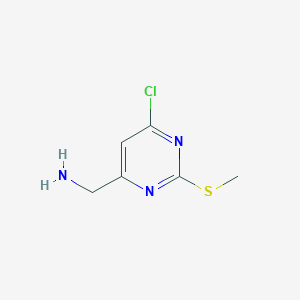

![2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11903952.png)

